molecular formula C9H7BrClFO B13701449 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one

Cat. No.: B13701449
M. Wt: 265.50 g/mol
InChI Key: FTBJJLLIQIRKAB-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal and synthetic chemistry. Its structure, featuring both a bromo-fluorophenyl group and a chloropropanone chain, makes it a versatile and valuable building block for the synthesis of more complex heterocyclic compounds. A primary research application of this compound is its use as a precursor in the synthesis of pyrazoline derivatives . Pyrazolines are a privileged scaffold in drug discovery, known to exhibit a wide range of biological activities. Research on analogous compounds has demonstrated that pyrazolines synthesized from similar α, β-unsaturated ketone precursors can show moderate antifungal activity against strains such as Candida albicans . Furthermore, such pyrazoline cores are frequently investigated for their potential as anti-inflammatory, antibacterial, and antidiabetic agents, highlighting the value of this reagent in exploring new therapeutic candidates . The presence of halogen atoms (bromine and chlorine) offers excellent sites for further functionalization through various cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrClFO

Molecular Weight

265.50 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2

InChI Key

FTBJJLLIQIRKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCCl)Br

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves initial synthesis of halogenated aromatic intermediates, followed by acylation to introduce the ketone functionality at the desired position. The key steps include halogenation, nitration, reduction, and subsequent acylation.

Stepwise Procedure:

Step Description Reagents & Conditions Yield & Purity References
1 Halogenation of phenyl precursor Bromination and fluorination of phenyl rings High regioselectivity ,
2 Nitration to introduce nitro group Concentrated nitric acid, sulfuric acid, temperature control 90-95%
3 Reduction of nitro group Iron powder, acetic acid, heating 96.9% yield, 99.2% purity
4 Acylation to form ketone Chloropropanone derivatives, base catalysis Variable, optimized for yield

Note: This method is advantageous for its high selectivity and control over regioisomer formation but involves multiple steps.

Synthesis via Diazotization and Aromatic Bromination

Method Overview:

This route employs diazotization of an amino precursor, followed by electrophilic aromatic substitution with bromine and fluorine sources to install the halogen substituents.

Reaction Scheme:

Amino precursor → Diazotization → Aryl diazonium salt → Bromination/fluorination → Final compound

Key Experimental Data:

Parameter Details Reference
Diazotization temperature 0–5°C ,
Bromination conditions Cuprous bromide, hydrobromic acid, 40–50°C
Yield 98.3% for intermediate

This method is characterized by high yields and purity, with the diazotization step enabling regioselective halogenation.

Direct Halogenation of Phenylketones

Method Overview:

Direct halogenation involves the electrophilic substitution of halogens onto phenylketone derivatives under controlled conditions.

Reaction Conditions & Data:

Condition Details Reference
Reagents N-bromosuccinimide (NBS), Selectfluor
Solvent Acetic acid, dichloromethane
Temperature 0–25°C
Yield 70–85%

This approach offers a straightforward route but may require subsequent purification steps to isolate the desired isomer.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Method Overview:

Using activated aromatic compounds (e.g., pentafluorobenzene derivatives), nucleophilic substitution with halogenated propanone derivatives can be performed.

Reaction Parameters:

Parameter Details Reference
Nucleophile Halogenated propanone
Electrophile Electron-deficient aromatic ring
Conditions Elevated temperature, polar aprotic solvents
Yield Variable, depending on substrate

This method is suitable for synthesizing compounds with multiple halogen substitutions on aromatic rings.

Summary of Key Synthesis Data

Method Starting Materials Reaction Conditions Typical Yield Purity Advantages Disadvantages
Halogenation + Acylation Halogenated aromatic compounds Mild to moderate temperatures, inert atmosphere 85–96% >99% High selectivity Multi-step, time-consuming
Diazotization + Bromination Aromatic amines 0–5°C, controlled addition 98.3% High Regioselectivity Requires precise temperature control
Direct Halogenation Phenylketones NBS, acetic acid, 0–25°C 70–85% Variable Simple Possible side reactions
SNAr Reactions Electron-deficient aromatics Elevated temperature Variable Moderate to high Versatile Limited substrate scope

Notes and Considerations:

  • Reagent Availability: Many of the starting materials, such as 2-bromo-5-fluorophenyl derivatives, are commercially available, facilitating synthesis.
  • Reaction Optimization: Temperature control during halogenation and diazotization is critical to prevent overreaction or formation of by-products.
  • Environmental & Safety Aspects: Use of strong acids and halogen reagents necessitates proper handling and waste disposal measures.
  • Yield & Purity: The most efficient methods report yields exceeding 96% with purities above 99%, suitable for pharmaceutical or advanced material applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted propanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Propanones

Compound Name Molecular Formula Substituents on Phenyl Ring Carbonyl Group Modifications
1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one C₁₀H₉BrClFO 2-Br, 5-F 3-Cl-propanone
1-(4-Bromophenyl)-3-chloropropan-1-one C₉H₈BrClO 4-Br 3-Cl-propanone
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₉Cl₂FO 2,4-Cl, 5-F Propenone (α,β-unsaturated)
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one C₁₂H₉ClOS Benzo[b]thiophene 3-Cl-propanone

Key Observations :

  • Halogen Position : The ortho-bromo substituent in the target compound increases steric hindrance compared to para-substituted analogs (e.g., 4-bromo derivatives) .
  • Electron-Withdrawing Effects : The 5-fluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions .
  • Conjugation: α,β-unsaturated analogs (e.g., propenone derivatives) exhibit extended conjugation, altering UV-Vis absorption profiles .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Melting Point (°C) Solubility Spectral Data (¹H NMR δ, ppm)
This compound N/A N/A δ 3.42 (t, J=6.6 Hz, 2H, CH₂Cl)
1-(4-Bromophenyl)-3-chloropropan-1-one Yellow oil CH₂Cl₂ δ 3.91 (t, J=6.9 Hz, 2H, CH₂Cl)
Thiourea derivative () 148–150 DMSO δ 12.65 (brs, CSNH), 9.28 (brs, CONHCS)

Key Observations :

  • Thermal Stability : Thiourea derivatives with similar halogenated phenyl groups exhibit higher melting points (148–150°C) due to hydrogen bonding .
  • Solubility: Propanone derivatives are generally soluble in polar aprotic solvents (e.g., CH₂Cl₂, THF) .

Key Observations :

  • Antiparasitic Potential: Aminopropanone derivatives inhibit Trypanothione Reductase, a key enzyme in parasitic protozoa .
  • Structure-Activity Relationship (SAR): The presence of a 3-chloropropanone chain is critical for binding to enzyme active sites .

Biological Activity

1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a bromo and fluorine substituent on the phenyl ring, along with a chloropropanone moiety. These functional groups are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The inhibition zones observed in disc diffusion assays indicate potent antimicrobial effects, with some compounds showing inhibition zones exceeding 15 mm .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds related to this structure have exhibited cytotoxic effects against several cancer cell lines. Notably, derivatives have shown IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .

Cell Line IC50 Value (µM) Activity
OVXF 8992.76High
PXF 17529.27High
LXFA 6290.003Extremely High
MAXF 4010.003Extremely High

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, compounds containing halogenated phenyls often inhibit enzymes involved in cancer cell proliferation and survival pathways, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Activity : A recent investigation into derivatives of halogenated phenyl ketones found that modifications to the bromo and fluoro groups significantly enhanced their cytotoxicity against various tumor cell lines, suggesting a structure-activity relationship that warrants further exploration .
  • Antimicrobial Efficacy : Research showed that certain derivatives of similar structures inhibited the growth of resistant bacterial strains effectively, indicating potential for development into therapeutic agents against infections caused by multi-drug resistant organisms .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one?

The synthesis typically involves multi-step halogenation and Friedel-Crafts acylation. A common approach includes:

  • Step 1 : Bromination of a fluorophenyl precursor under controlled conditions (e.g., using bromine in chloroform, as seen in analogous compounds) .
  • Step 2 : Introduction of the chloropropanone moiety via Friedel-Crafts acylation with chloroacetyl chloride, using Lewis acid catalysts like AlCl₃ .
  • Key Considerations : Solvent polarity (e.g., dichloromethane), temperature (0–5°C for exothermic steps), and purification via column chromatography to isolate the product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL for refinement) is widely used in crystallographic studies .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M]+• at m/z 245.9440 for a related compound) .

Advanced Research Questions

Q. How do the positions of bromo and fluoro substituents influence reactivity in nucleophilic substitution reactions?

The 2-bromo-5-fluoro arrangement creates steric hindrance at the ortho position while enhancing electrophilicity at the para position due to the electron-withdrawing fluorine. Key observations:

  • Steric Effects : Bromine at the ortho position reduces accessibility for bulky nucleophiles (e.g., amines), favoring reactions at the chloropropanone moiety .
  • Electronic Effects : Fluorine’s inductive effect increases the carbonyl group’s electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions) .
  • Comparative Data : Analogous compounds with bromine at the para position show 20–30% faster reaction rates with thiols .

Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent positioning or solvent effects. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations (Table 1).
  • Computational Modeling : Density Functional Theory (DFT) to predict binding affinities with biological targets (e.g., enzyme active sites) .

Table 1 : SAR of Halogenated Propanones

CompoundSubstituent PositionsKey Reactivity/BioactivityReference
Target Compound2-Br, 5-FHigh electrophilicity at C=O
1-(4-Bromo-2-fluorophenyl) analog4-Br, 2-FEnhanced thiol reactivity
1-(3-Bromo-5-fluorophenyl) analog3-Br, 5-FReduced steric hindrance

Q. What strategies minimize by-products during the synthesis of halogenated propanones?

  • Temperature Control : Maintain sub-10°C during bromination to prevent dihalogenation .
  • Catalyst Optimization : Use anhydrous AlCl₃ in stoichiometric amounts for Friedel-Crafts acylation to avoid ketone dimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity and reduce side reactions .

Methodological Considerations

  • Crystallographic Refinement : For challenging crystals (e.g., twinning), SHELXPRO or OLEX2 interfaces enable robust refinement .
  • Biological Assays : Prioritize covalent binding studies (e.g., mass spectrometry-based proteomics) to identify targets influenced by bromine’s electrophilic nature .

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